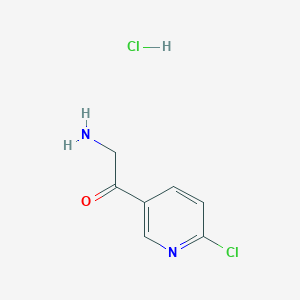

2-Amino-1-(6-chloropyridin-3-yl)ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(6-chloropyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.06 . It is used for research purposes .

Molecular Structure Analysis

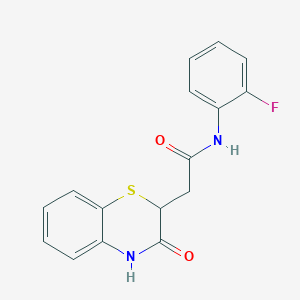

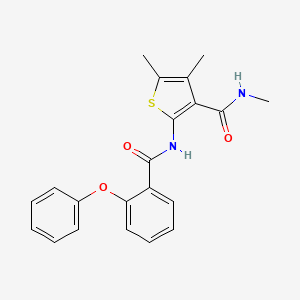

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 6th position and an ethanone group at the 3rd position. The ethanone group is further substituted with an amino group .Scientific Research Applications

Complexation and Docking Studies

Complexation with Copper(II) and Cadmium(II)

Research involving related pyridine derivatives has demonstrated their ability to complex with metals such as copper(II) and cadmium(II). These complexes have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, indicating potential applications in catalysis, molecular recognition, and as models for studying metal-ligand interactions within biological systems (Mardani et al., 2019).

Docking Studies for Biological Interactions

The synthesized metal complexes have been investigated for their ability to interact with biomolecules, suggesting potential applications in drug discovery and the design of molecules with specific biological functions. The docking studies compared the interaction capabilities of these complexes with known biomolecules, offering insights into their potential as therapeutic agents (Mardani et al., 2019).

Synthesis and Characterization of Novel Compounds

Anticancer Potential

The hydrolysis and reaction of related chloropyridine compounds have led to the development of novel pyridooxazines and pyridothiazines, which have shown effects on the proliferation of cultured cells and survival rates in leukemia-bearing mice. This illustrates the potential of related pyridine derivatives in the synthesis of anticancer agents (Temple et al., 1983).

Supramolecular Structures

Studies on the supramolecular structures of amino-pyridine derivatives have highlighted their unique hydrogen bonding and π-π stacking interactions, which could be relevant in the design of materials with specific molecular recognition capabilities or in the understanding of nucleic acid structures (Cheng et al., 2011).

Fluorescence and Chemosensor Applications

Fluorescent Chemosensor for Fe3+ and Picric Acid

Novel dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been developed as fluorescent chemosensors for detecting Fe3+ ions and picric acid with nanomolar sensitivity. This application demonstrates the potential of pyridine derivatives in environmental monitoring and safety applications (Shylaja et al., 2020).

Properties

IUPAC Name |

2-amino-1-(6-chloropyridin-3-yl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O.ClH/c8-7-2-1-5(4-10-7)6(11)3-9;/h1-2,4H,3,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLWFLJSQQVQJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2927078.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2927080.png)

![N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2927088.png)

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)

![methyl 5-ethoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B2927098.png)